Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound that features a fluorosulfonyl group, a benzoyl group, and a dioxopyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(fluorosulfonyl)benzoyl chloride with a suitable nucleophile to introduce the fluorosulfonyl group. This is followed by the formation of the dioxopyrrolidine ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, modifying the activity or function of the target molecules . The dioxopyrrolidine ring may also play a role in stabilizing the compound and facilitating its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(Fluorosulfonyl)benzoyl chloride: A precursor in the synthesis of sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate.
Sulfonyl fluorides: Compounds with similar functional groups that are used in various chemical and biological applications.
Dioxopyrrolidine derivatives: Compounds containing the dioxopyrrolidine ring, which are studied for their unique chemical properties.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of both the fluorosulfonyl and dioxopyrrolidine moieties allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H7FNNaO9S2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
sodium;1-(4-fluorosulfonylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C11H8FNO9S2.Na/c12-23(17,18)7-3-1-6(2-4-7)11(16)22-13-9(14)5-8(10(13)15)24(19,20)21;/h1-4,8H,5H2,(H,19,20,21);/q;+1/p-1 |
InChI Key |
RGMNJKZQVJPBHG-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.